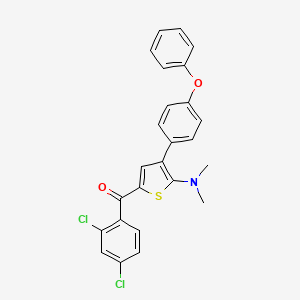![molecular formula C15H10F5N3O4 B2673540 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide CAS No. 379728-98-0](/img/structure/B2673540.png)
3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(difluoromethoxy)-N’-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide” is a complex organic molecule. It contains a trifluoromethoxy group, which is a chemical group –O– CF3. This group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxy group is a functional group that has the formula -CF3 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research has highlighted the utility of related compounds in chemical synthesis, particularly in the formation of complex molecules. For example, studies on trifluoroacetonitrile oxides and nitrilimines have demonstrated their ability to react with β-diketones and β-keto esters, leading to the formation of trifluoromethylpyrazoles and isoxazoles, which are important in various chemical syntheses (Tanaka et al., 1986). Such reactions underscore the potential of fluorinated compounds in constructing complex molecular structures with significant synthetic value.
Material Science Applications
In material science, the incorporation of fluorinated groups has been shown to enhance the properties of materials, such as polymers and liquid crystals. For instance, the synthesis and study of functionalized lanthanide(III) complexes constructed from azobenzene derivative and β-diketone ligands have revealed their luminescent, magnetic, and reversible trans-to-cis photoisomerization properties (Lin et al., 2017). These characteristics are crucial for the development of advanced materials with potential applications in display technologies, sensors, and molecular switches.
Antimicrobial and Antifungal Activities
Compounds with similar structures have been evaluated for their antimicrobial and antifungal activities. The design, characterization, and pharmacological evaluation of substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs revealed significant antimicrobial and antioxidant profiles, highlighting the importance of nitro substitution in enhancing biological activities (Bala et al., 2013). This suggests potential research applications of 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide in developing new antimicrobial agents.
Fluorescent Probes and Sensors
Fluorinated compounds have been applied in the development of fluorescent probes and sensors. The application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes for sensing pH and metal cations demonstrates the potential of fluorinated benzohydrazides in sensor technology (Tanaka et al., 2001). These findings suggest avenues for utilizing this compound in the development of novel sensing materials for environmental or biological applications.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3O4/c16-14(17)27-10-3-1-2-8(6-10)13(24)22-21-11-5-4-9(15(18,19)20)7-12(11)23(25)26/h1-7,14,21H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIFMDMJRSVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

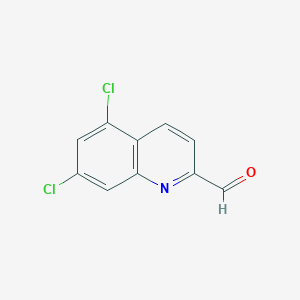
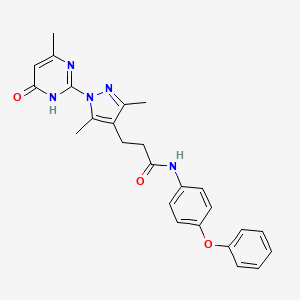

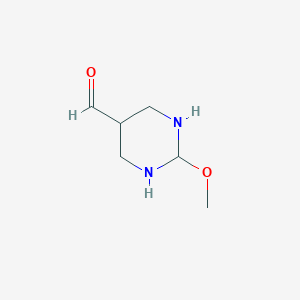
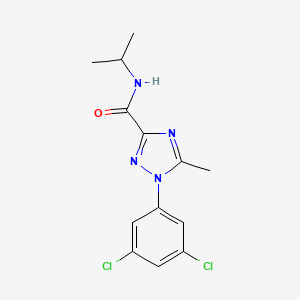


![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)
![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)
